Nickel(II) bromide

Catalog No.
S1507997
CAS No.
13462-88-9
M.F
Br2Ni
M. Wt
218.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) bromide

CAS Number

13462-88-9

Product Name

Nickel(II) bromide

IUPAC Name

nickel(2+);dibromide

Molecular Formula

Br2Ni

Molecular Weight

218.50 g/mol

InChI

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2

InChI Key

IPLJNQFXJUCRNH-UHFFFAOYSA-L

SMILES

[Ni](Br)Br

Canonical SMILES

[Ni+2].[Br-].[Br-]

The exact mass of the compound Nickel(II) bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128153. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel(II) bromide (NiBr2) is a highly versatile, hygroscopic transition metal salt that serves as a cornerstone precursor in modern homogeneous catalysis and materials science[1]. Crystallizing in the cadmium chloride structure, anhydrous NiBr2 is distinguished by its superior solubility in organic solvents—such as ethanol, tetrahydrofuran (THF), and dimethoxyethane (DME)—compared to its chloride counterpart. This enhanced solubility, combined with the intermediate bond dissociation energy of the Ni-Br bond, makes it an optimal precatalyst for generating active Ni(0) species in solution [2]. For procurement professionals and synthetic chemists, specifying high-purity anhydrous NiBr2 is critical for applications demanding precise electrochemical reduction potentials, such as cross-electrophile couplings and metallaphotoredox workflows, where generic nickel salts fail to deliver reproducible catalytic turnover[3].

Substituting Nickel(II) bromide with cheaper Nickel(II) chloride (NiCl2) or more reactive Nickel(II) iodide (NiI2) routinely leads to process failures in advanced catalytic and material synthesis workflows [1]. NiCl2 possesses a higher lattice energy and significantly lower solubility in ethereal solvents, which severely bottlenecks the formation of essential soluble adducts (e.g., Ni-diglyme or Ni-DME complexes) required for homogeneous catalysis [2]. Consequently, NiCl2 often yields incomplete oxidative addition or requires harsh, elevated temperatures that degrade sensitive pharmaceutical intermediates[3]. Conversely, while NiI2 offers rapid oxidative addition, it is frequently too reactive, leading to unwanted homocoupling side-reactions, and suffers from pronounced light sensitivity that complicates photoredox applications [4]. Therefore, NiBr2 occupies a non-interchangeable 'Goldilocks' zone of optimal solubility, balanced redox kinetics, and bench stability.

Photoredox Synthesis Compatibility: Superior Enantiocontrol in Dicarbofunctionalization

In asymmetric photo-HAT/nickel dual catalysis for the dicarbofunctionalization of alkenes, the choice of nickel halide strictly dictates both the yield and the enantiomeric purity of the product [1]. When utilizing NiBr2·DME (derived from anhydrous NiBr2), the reaction achieves a highly reproducible 95:5 enantiomeric ratio (e.r.) and excellent product yield [1]. In direct contrast, substituting the catalyst with a NiCl2-based complex (NiCl2(Py)4) under identical conditions results in a dramatically reduced yield and a degraded e.r. of 88:12[1]. This quantitative drop in stereocontrol highlights the critical role of the bromide ligand in stabilizing the chiral enantiodetermining transition state.

Evidence DimensionEnantiomeric ratio (e.r.) and catalytic yield
Target Compound DataNiBr2-derived complex: 95:5 e.r. with high yield
Comparator Or BaselineNiCl2-derived complex: 88:12 e.r. with dramatically reduced yield
Quantified Difference7-point improvement in e.r. and prevention of severe yield collapse
ConditionsThree-component radical dicarbofunctionalization under 390 nm LED irradiation at 5 °C

Procuring NiBr2 is mandatory for pharmaceutical manufacturers requiring strict enantiomeric purity, as chloride analogs fail to provide the necessary stereocontrol.

Precursor Suitability: Activation of Inert C-O Bonds in Cross-Coupling

The activation of kinetically inert C(sp2)-O bonds in carbamates requires a precatalyst capable of facile oxidative addition and rapid transmetalation [1]. In the cross-coupling of carbamates with silylmagnesium reagents, the bench-stable NiBr2(PPh3)2 complex successfully drives the reaction to an 80% isolated yield [1]. However, when the exact same reaction is attempted using the chloride analog, NiCl2(PPh3)2, the yield plummets to a mere 18%[1]. The weaker Ni-Br bond compared to Ni-Cl is essential for navigating the rate-determining oxidative addition step efficiently, making NiBr2 the only viable starting material for synthesizing these active phosphine complexes.

Evidence DimensionIsolated product yield in C-O bond cross-coupling
Target Compound DataNiBr2(PPh3)2: 80% yield
Comparator Or BaselineNiCl2(PPh3)2: 18% yield
Quantified Difference4.4-fold (444%) increase in isolated product yield
ConditionsCross-coupling of carbamates with silylmagnesium reagents in Et2O at room temperature

Buyers scaling C-O activation workflows must source NiBr2 to synthesize their precatalysts, as NiCl2-based precursors result in commercially unviable process yields.

Electrochemical Reduction Compatibility: Reductive Cross-Electrophile Coupling

Reductive cross-electrophile coupling (XEC) relies heavily on the efficient in situ reduction of Ni(II) to active Ni(0) species by a stoichiometric reductant or photocatalyst [1]. In the enantioselective reductive cross-coupling between vinyl bromides and benzyl chlorides, the use of NiBr2·diglyme ensures smooth electrochemical reduction and delivers the target chiral aryl alkenes in high yields with excellent enantioselectivity [1]. Conversely, when NiCl2(bpy) or Ni(acac)2 are substituted into the workflow, the reductive coupling completely fails to occur [1]. The chloride and acetylacetonate ligands inhibit the necessary reduction potentials, stalling the catalytic cycle entirely.

Evidence DimensionReaction viability and product formation
Target Compound DataNiBr2-derived complex: High yield and enantioselectivity
Comparator Or BaselineNiCl2(bpy) and Ni(acac)2: 0% yield (reaction did not occur)
Quantified DifferenceComplete rescue of catalytic activity from baseline zero
ConditionsNickel/photoredox-catalyzed enantioselective reductive cross-coupling with 4CzIPN and blue LEDs

For industrial XEC applications, NiBr2 is an absolute procurement requirement because chloride or acac substitutes completely arrest the necessary electrochemical reduction steps.

Synthesis of Ether-Soluble Precatalysts (NiBr2·diglyme / NiBr2·DME)

Due to its superior solubility profile over NiCl2, anhydrous NiBr2 is the preferred industrial starting material for manufacturing highly soluble ether adducts [1]. These adducts are essential components in commercial catalyst screening kits and homogeneous catalysis workflows where rapid dissolution is required.

Metallaphotoredox Pharmaceutical Library Synthesis

NiBr2 is the core transition metal salt procured for dual Ir/Ni or organic-photocatalyst/Ni systems [2]. Its specific halide dissociation kinetics allow for high enantioselectivity and yield in late-stage functionalization and chiral molecule construction, outperforming both chloride and iodide analogs.

Activation of Inert Electrophiles in Agrochemical Manufacturing

For large-scale cross-coupling reactions where inert C-O bonds (like carbamates or sulfonates) must be cleaved efficiently, NiBr2 is the optimal choice [3]. It provides the necessary balance of stability and reactivity to drive oxidative addition without relying on expensive palladium alternatives.

Physical Description

Yellowish-green odorless solid. Sinks in and mixes with water. (USCG, 1999)

Hydrogen Bond Acceptor Count

2

Exact Mass

217.76997 g/mol

Monoisotopic Mass

215.77202 g/mol

Heavy Atom Count

3

Density

4 at 68 °F (est) (USCG, 1999)

UNII

41SGH8A2S6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.92%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (97.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (97.92%): May cause cancer [Danger Carcinogenicity];
H360 (97.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (97.92%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

13462-88-9

Wikipedia

Nickel(II) bromide

General Manufacturing Information

Nickel bromide (NiBr2): ACTIVE

Dates

Last modified: 08-15-2023

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